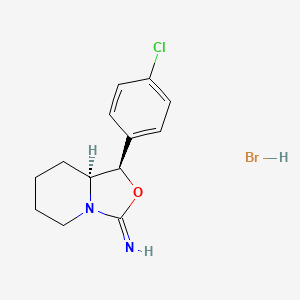
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a p-chlorophenyl group, an imino group, and a hexahydro-3H-oxazolo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the p-chlorophenyl intermediate:
Cyclization to form the hexahydro-3H-oxazolo ring: This step is achieved through a cyclization reaction, often under acidic or basic conditions.
Introduction of the imino group: The imino group is introduced through a condensation reaction with an appropriate amine.
Formation of the hydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the p-chlorophenyl group and the imino group plays a crucial role in its binding affinity and specificity. The hydrobromide moiety may also influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydrochloride
- cis-1-(p-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridinehydroiodide
Comparison: The primary difference between these compounds lies in the halide moiety (hydrobromide, hydrochloride, hydroiodide). This difference can influence their solubility, reactivity, and biological activity. The hydrobromide form may offer better solubility in certain solvents, while the hydrochloride and hydroiodide forms may exhibit different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
5583-02-8 |
|---|---|
Molekularformel |
C13H16BrClN2O |
Molekulargewicht |
331.63 g/mol |
IUPAC-Name |
(1R,8aS)-1-(4-chlorophenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C13H15ClN2O.BrH/c14-10-6-4-9(5-7-10)12-11-3-1-2-8-16(11)13(15)17-12;/h4-7,11-12,15H,1-3,8H2;1H/t11-,12+;/m0./s1 |
InChI-Schlüssel |
TZURCHHSIYTMPT-ZVWHLABXSA-N |
Isomerische SMILES |
C1CCN2[C@@H](C1)[C@H](OC2=N)C3=CC=C(C=C3)Cl.Br |
Kanonische SMILES |
C1CCN2C(C1)C(OC2=N)C3=CC=C(C=C3)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















